molecular formula C13H19ClN2O B1589125 4-(Piperidin-4-ylmethyl)benzamide hydrochloride CAS No. 333795-11-2

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

Cat. No. B1589125
M. Wt: 254.75 g/mol
InChI Key: VASKEKSKJWHBER-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 333795-11-2 . It has a molecular weight of 254.76 and its IUPAC name is 4-(4-piperidinylmethyl)benzamide hydrochloride . It is a solid substance and is also known as PBH.


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, has been studied extensively . The synthesis generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The InChI code for “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” could potentially have applications in the field of pharmaceuticals, though specific applications would need to be determined through further research.

  • Pharmaceutical Research

    • This compound is a derivative of piperidine , which is a significant fragment for designing drugs and plays a crucial role in the pharmaceutical industry .
    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Activators of Hypoxia-Inducible Factor 1 Pathways

    • A study found that N-(piperidin-4-yl)benzamide derivatives, which would include “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, can act as activators of hypoxia-inducible factor 1 pathways .
    • These pathways play a crucial role in the adaptation of cells to hypoxic conditions .
    • The study found that compounds similar to “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” showed significant inhibitory bioactivity in HepG2 cells .
    • These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
  • Influenza and SARS-CoV2 Inhibition

    • Some 4,4-disubstituted N-benzyl piperidines, which would include “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
    • A potential inhibitor of SARS-CoV2 with a piperidine core has also been discovered .
  • Cancer Research

    • Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .
    • These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

4-(piperidin-4-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKEKSKJWHBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467638
Record name 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

CAS RN

333795-11-2
Record name 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Imamura, T Ichikawa, Y Nishikawa… - Journal of medicinal …, 2006 - ACS Publications
We incorporated various polar groups into previously described piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability in human hepatic microsomes. …
Number of citations: 91 pubs.acs.org

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